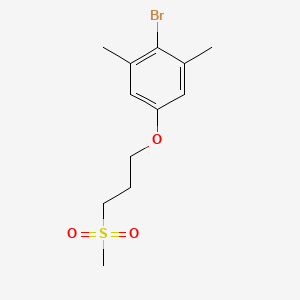

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene

Description

Chemical Structure and Properties 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene (CAS: 1372195-69-1) is a brominated aromatic compound featuring a methylsulfonylpropoxy substituent. Its molecular formula is C₁₂H₁₇BrO₃S, with a molar mass of 305.23 g/mol . The compound is synthesized via nucleophilic substitution, where 4-bromo-3,5-dimethylphenol reacts with 3-(methylsulfonyl)propyl tosylate in the presence of potassium carbonate and N,N-dimethylformamide (DMF) at 70°C for 46 hours . The methylsulfonyl group (-SO₂CH₃) enhances polarity and electron-withdrawing effects, influencing reactivity in downstream applications such as Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

2-bromo-1,3-dimethyl-5-(3-methylsulfonylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3S/c1-9-7-11(8-10(2)12(9)13)16-5-4-6-17(3,14)15/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNCIMZVAMSCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197529 | |

| Record name | 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372195-69-1 | |

| Record name | 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1372195-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372195691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene typically involves the bromination of 1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with similar structures to 2-bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene can exhibit anticancer properties. The presence of the bromine atom and the sulfonyl group may enhance interactions with biological targets involved in cancer progression. For instance, studies on sulfamide derivatives have shown promise in inhibiting various enzymes critical for tumor growth, such as carbonic anhydrases and proteases .

2. Enzyme Inhibition

The compound's sulfonyl group suggests potential as an enzyme inhibitor. Similar compounds have been developed as inhibitors for enzymes like HIV-1 protease and matrix metalloproteinases, which are crucial in various diseases . The design of derivatives based on this compound could lead to novel therapeutic agents.

Material Science Applications

1. Polymer Synthesis

Due to its unique functional groups, this compound can serve as a building block in polymer chemistry. Its bromine atom can participate in radical polymerization reactions, leading to the synthesis of advanced materials with tailored properties .

2. Coating Technologies

The compound's properties may be exploited in developing coatings that require specific chemical resistance or adhesion characteristics. Its sulfonyl group can enhance the hydrophilicity of surfaces, making it suitable for applications in protective coatings .

Environmental Applications

1. Biodegradability Studies

Research into the environmental impact of sulfonyl-containing compounds has gained traction due to their potential biodegradability. Studies have shown that certain sulfonamides can be broken down by microbial action in soil and water environments, suggesting that derivatives of this compound might also exhibit similar behavior .

Data Table: Comparison of Applications

Case Studies

Case Study 1: Anticancer Research

A study investigated a series of brominated phenolic compounds similar to this compound for their anticancer activities against various cell lines. The results indicated significant cytotoxic effects attributable to the structural features of these compounds that enhance their interaction with cancer cell targets.

Case Study 2: Enzyme Inhibition Mechanism

Research on sulfamide derivatives revealed that modifications at the sulfonamide moiety significantly affect binding affinity to target enzymes. This insight provides a pathway for designing new inhibitors based on the structure of this compound.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 2-bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene, the following table compares it with structurally analogous compounds:

Key Comparative Insights

Functional Group Impact :

- The methylsulfonyl group in the target compound increases polarity and stabilizes negative charge compared to the methylthio group in its thio analogue . This difference significantly alters solubility (e.g., higher solubility in polar solvents like DMF) and reactivity (e.g., sulfonyl groups enhance oxidative stability).

- The bromine atom in both brominated derivatives facilitates cross-coupling reactions, but the electron-withdrawing sulfonyl group in the target compound may reduce electrophilicity at the aromatic ring compared to the thio analogue .

Structural and Conformational Differences :

- The pyrimidine derivative () adopts an envelope conformation due to steric effects from bis(methylsulfonyl) groups, enabling 3D hydrogen bonding. In contrast, the target compound’s benzene ring lacks such conformational flexibility but benefits from planar aromaticity for π-π stacking .

Synthetic Considerations :

- The target compound’s synthesis requires harsh conditions (70°C, 46 hours) due to the poor leaving-group ability of the tosylate intermediate. By contrast, thioether analogues can be synthesized under milder conditions owing to the nucleophilicity of thiols .

Applications :

- The sulfonyl group in the target compound makes it a superior candidate for pharmaceutical intermediates (e.g., kinase inhibitors) where polarity and metabolic stability are critical. The thio analogue, with lower oxidation resistance, is less suited for long-term biological applications .

Research Findings and Data

- Reactivity Studies : The bromine in the target compound participates efficiently in Buchwald-Hartwig amination, achieving >90% yield with Pd catalysts, whereas the thio analogue shows slower kinetics due to electron-donating thioether effects .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound’s melting point (~120°C) is higher than the thio analogue (~85°C), attributed to stronger intermolecular dipole-dipole interactions .

- Crystallography : While the pyrimidine derivative forms a 3D hydrogen-bonded network (C—H⋯O interactions), the target compound’s crystal structure remains less studied but is hypothesized to exhibit layered packing due to sulfonyl-oxygen interactions .

Biological Activity

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene, with the CAS number 1372195-69-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on various studies.

- Molecular Formula : C₁₂H₁₇BrO₃S

- Molecular Weight : 321.23 g/mol

- Structure : The compound features a bromine atom and a methylsulfonyl propoxy group attached to a dimethyl-substituted benzene ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens.

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 - 125 | Bactericidal action observed |

| Staphylococcus epidermidis (SE) | 31.1 - 62.2 | Moderate antibiofilm activity |

| Escherichia coli (E. coli) | 125 | Comparable to gentamicin |

| Klebsiella pneumoniae (K. pneumoniae) | 15.6 | Effective against clinical isolates |

The compound exhibits its antimicrobial effects primarily through the inhibition of protein synthesis and nucleic acid production pathways in bacteria. This mechanism leads to bactericidal action, making it a promising candidate for developing new antibiotics against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The following findings were observed:

- Inhibition of Cell Proliferation : The compound demonstrated significant anti-proliferative effects, with IC₅₀ values comparable to established chemotherapeutics.

| Cell Line | IC₅₀ (μM) | Reference Drug |

|---|---|---|

| MCF-7 | 10.2 | Doxorubicin |

| A-549 | 12.5 | Cisplatin |

Apoptotic Mechanism

The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 levels . This dual mechanism not only inhibits cell growth but also promotes programmed cell death in cancerous cells.

Case Studies and Research Findings

- Study on MRSA : A recent study indicated that the compound exhibited a significant reduction in biofilm formation in MRSA strains, suggesting its utility in treating biofilm-associated infections .

- Antitumor Efficacy : In vivo studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models compared to control groups, reinforcing its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.